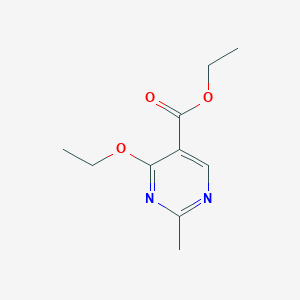

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethoxy group at position 4, a methyl group at position 2, and an ethyl ester group at position 5 of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out in ethanol, and the mixture is heated to reflux for several hours. The general reaction scheme is as follows:

Condensation Reaction: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) to form the pyrimidine ring.

Esterification: The resulting intermediate undergoes esterification to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial or antiviral properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological interactions, and various applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C11H15N2O3 and a molecular weight of approximately 210.23 g/mol. The compound features a pyrimidine ring with an ethoxy group at the 4-position, a methyl group at the 2-position, and a carboxylate functional group at the 5-position. These structural characteristics are crucial for its biological activity, influencing its interaction with various biological macromolecules such as proteins and nucleic acids .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrimidine Ring : Utilizing starting materials such as ethyl acetoacetate and urea derivatives.

- Substitution Reactions : Introducing the ethoxy and methyl groups through alkylation reactions.

- Carboxylation : Implementing carboxylic acid derivatives to achieve the final product.

Optimization of these steps is often necessary to enhance yields and purity levels for industrial applications.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, which are essential for numerous metabolic pathways:

- Glycoenzymes : Initial studies showed that this compound does not significantly inhibit rabbit muscle glycogen phosphorylase b or almond β-glucosidase, indicating selective activity towards certain enzymes .

- β-Galactosidase : Inhibitory studies revealed that some derivatives of pyrimidines exhibit weak inhibition against bovine liver β-galactosidase, suggesting potential applications in modulating enzyme activity in metabolic disorders .

Antiviral and Anticancer Properties

Research indicates that compounds with similar structures to this compound may exhibit antiviral or anticancer properties by inhibiting enzymes involved in DNA replication. This mechanism could lead to therapeutic applications against viral infections and cancerous growths.

Interaction with Biological Macromolecules

Understanding the interactions of this compound with biological macromolecules is crucial for assessing its therapeutic potential:

- Protein Binding Studies : Investigations into how this compound binds to proteins can provide insights into its mechanism of action.

- Nucleic Acid Interaction : Studies on how it interacts with RNA and DNA may reveal its potential as an antiviral agent.

These studies help establish a safety profile and efficacy in biological systems, which are essential for further development as a pharmaceutical agent .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar pyrimidine derivatives:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C11H12ClN2O2S | 0.80 | Contains chlorine and sulfur substituents |

| Methyl 2-(methylthio)pyrimidine-5-carboxylate | C8H10N2O2S | 0.79 | Lacks ethoxy group; smaller size |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C10H12ClN3O2 | 0.74 | Contains amino group; different reactivity |

This table highlights how this compound is distinct due to its unique ethoxy substitution, which may influence its biological activity and applications .

Properties

CAS No. |

7389-16-4 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9-8(10(13)15-5-2)6-11-7(3)12-9/h6H,4-5H2,1-3H3 |

InChI Key |

LKLZPIURRRSAAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)OCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.